molecular formula C12H13NOS B14380924 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine CAS No. 89996-49-6

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine

Cat. No.: B14380924
CAS No.: 89996-49-6
M. Wt: 219.30 g/mol
InChI Key: GNVQIVKSUDANPE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine is an organic compound that belongs to the class of thiazines. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of a benzyloxy group and a methyl group in the 2 and 5 positions, respectively, makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the benzyloxy group. The resulting intermediate is then cyclized with formaldehyde and a methylating agent to introduce the methyl group at the 5 position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoate derivative.

    Reduction: The thiazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or nickel catalyst.

    Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Benzoate derivatives.

    Reduction: Reduced thiazine derivatives.

    Substitution: Various substituted thiazine compounds depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The thiazine ring structure allows for binding to various biological macromolecules, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1,3-thiazine: Lacks the methyl group at the 5 position.

    5-Methyl-1,3-thiazine: Lacks the benzyloxy group.

    2-(Benzyloxy)-4-methyl-1,3-thiazine: Methyl group at the 4 position instead of the 5 position.

Uniqueness

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine is unique due to the specific positioning of the benzyloxy and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

89996-49-6

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

5-methyl-2-phenylmethoxy-6H-1,3-thiazine

InChI

InChI=1S/C12H13NOS/c1-10-7-13-12(15-9-10)14-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3

InChI Key

GNVQIVKSUDANPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(SC1)OCC2=CC=CC=C2

Origin of Product

United States

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